molecular formula C9H18O4 B1682887 Tetrahydropyranyldiethyleneglycol CAS No. 2163-11-3

Tetrahydropyranyldiethyleneglycol

Cat. No. B1682887
CAS RN: 2163-11-3
M. Wt: 190.24 g/mol
InChI Key: CPCUDERUJBARLD-UHFFFAOYSA-N
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Description

Tetrahydropyranyldiethyleneglycol, also known as THP-PEG2-OH, is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of Tetrahydropyranyldiethyleneglycol is C9H18O4 .


Synthesis Analysis

Tetrahydropyranyldiethyleneglycol is synthesized for research use . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular weight of Tetrahydropyranyldiethyleneglycol is 190.24 . It contains a total of 31 atoms; 18 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms .


Chemical Reactions Analysis

Tetrahydropyranyldiethyleneglycol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

Tetrahydropyranyldiethyleneglycol has a boiling point of 115 °C (Press: 0.75 Torr) and a predicted density of 1.08±0.1 g/cm3 . It is slightly soluble in Chloroform and Methanol . It is a clear, colourless oil .

Scientific Research Applications

Solvent Effects in Nucleophilic Substitutions

Tetrahydropyran acetals, closely related to Tetrahydropyranyldiethyleneglycol, demonstrate varied selectivities in nucleophilic substitution reactions when promoted by trimethylsilyl trifluoromethanesulfonate, depending on the reaction solvent. Polar solvents favor SN1 products, while nonpolar solvents favor SN2 products. Trichloroethylene, as a solvent, is particularly effective for SN2 products in C- and O-glycosylation reactions (Kendale, Valentín, & Woerpel, 2014).

Polymer Electrolytes

A study focusing on nanocomposite polymer electrolytes based on high molecular weight poly(oxyethylene) (POE) reinforced with cellulose nanoparticles, investigated the use of tetra(ethylene) glycol dimethyl ether (TEGDME) as a plasticizer. This research highlighted the significant impact of TEGDME on the dynamic mechanical behavior and ionic conductivity performances of polymer electrolytes (Samir, Montero Mateos, Alloin, Sanchez, & Dufresne, 2004).

Liquid Crystalline Order in Macrocycles

In a study on ortho-phenylene ethynylene (o-PE) cyclic trimers, branched alkoxy- and/or triethylene glycol (TEG) side chains were used to create novel discotic liquid crystalline properties. This research offers insights into the self-assembly of these macrocycles into various mesophases, showing the potential of electron-rich PE macrocycles in creating ordered materials for nanotechnology applications (Seo et al., 2006).

Aggregation-Induced Emission in Sensing Applications

Tetraphenylethylene (TPE) structures, related to Tetrahydropyranyldiethyleneglycol, have been used in sensing applications due to their aggregation-induced emission (AIE) properties. These structures have shown potential in detecting a range of analytes such as ions, heavy metals, and toxic gases, making them valuable in biomolecular science (La, Bhosale, Jones, & Bhosale, 2018).

Safety And Hazards

Based on the available data, Tetrahydropyranyldiethyleneglycol is not classified as a hazardous substance or mixture .

Future Directions

Tetrahydropyranyldiethyleneglycol is a promising compound in the field of targeted therapy drugs . Its use in the synthesis of PROTACs represents an emerging and promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

2-[2-(oxan-2-yloxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCUDERUJBARLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339818
Record name Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydropyranyldiethyleneglycol

CAS RN

2163-11-3
Record name Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 800 mL of CH2Cl2 were added diethylene glycol (57 mL, 0.6 mol) and p-toluenesulfonic acid monohydrate (5.7 g, 30 mmol) successively. Then tetrahydropyran (27.4 mL, 0.3 mol) was added dropwise at 0° C. The reaction mixture was stirred overnight and quenched with H2O, extracted with CH2Cl2, washed with H2O and brine successively, concentrated through rotary evaporation, and subjected to silica gel chromatography using CH2Cl2/MeOH as the eluent to afford compound 28 (32.5 g, 0.17 mol, 57% yield) as a clear oil: 1H NMR (500 MHz, CDCl3) δ 4.59 (t, J=4.0 Hz, 1H), 3.85-3.80 (m, 2H), 3.68-3.64 (m, 4H), 3.59-3.55 (m, 3H), 3.48-3.44 (m, 1H), 2.98 (br, 1H), 1.81-1.76 (m, 1H), 1.71-1.65 (m, 1H), 1.59-1.46 (m, 4H).
Quantity
27.4 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Liu, JS Wang, P Zhu, JC Zhao, CJ Zhang… - Journal of Analytical and …, 2016 - Elsevier
The flame retardancy and pyrolysis behavior of iron alginate were investigated by a microscale combustion calorimeter (MCC), a thermogravimetric analyzer which was coupled with a …
Number of citations: 56 www.sciencedirect.com

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